Cas no 65523-96-8 (2,2-dibromo-1-(2-methylphenyl)ethanone)
65523-96-8 structure
Product Name:2,2-dibromo-1-(2-methylphenyl)ethanone
CAS No:65523-96-8
MF:C9H8Br2O
MW:291.967221260071
CID:2794070
PubChem ID:53396997
Update Time:2025-04-21
2,2-dibromo-1-(2-methylphenyl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 2,2-dibromo-1-(2-methylphenyl)ethanone
- 2,2-dibromo-1-(o-tolyl)ethanone;Ethanone,2,2-dibromo-1-(2-methylphenyl);
- MFCD30592720
- SY299127
- 65523-96-8
- Ethanone, 2,2-dibromo-1-(2-methylphenyl)-
- 2,2-Dibromo-1-(2-methylphenyl)ethan-1-one
- 2,2-dibromo-1-(o-tolyl)ethanone
- AS-0208
- 2,2-Dibromo-2 inverted exclamation mark -methylacetophenone
- DTXSID40694341
-
- Inchi: 1S/C9H8Br2O/c1-6-4-2-3-5-7(6)8(12)9(10)11/h2-5,9H,1H3
- InChI Key: XMZMFOGUOGSEKW-UHFFFAOYSA-N
- SMILES: BrC(C(C1C=CC=CC=1C)=O)Br
Computed Properties
- Exact Mass: 289.89400
- Monoisotopic Mass: 289.89419Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 3.29360
2,2-dibromo-1-(2-methylphenyl)ethanone Related Literature
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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